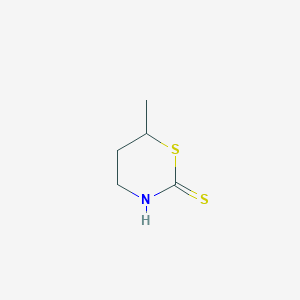

6-Methyl-1,3-thiazinane-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13091-77-5 |

|---|---|

Molecular Formula |

C5H9NS2 |

Molecular Weight |

147.3 g/mol |

IUPAC Name |

6-methyl-1,3-thiazinane-2-thione |

InChI |

InChI=1S/C5H9NS2/c1-4-2-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7) |

InChI Key |

JTKVENRYZYGZDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(=S)S1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Thiazinane 2 Thiones and Their Derivatives

Multicomponent Reaction Approaches to 1,3-Thiazinane-2-thione (B1272399) Synthesis

Multicomponent reactions (MCRs) offer an efficient approach for the synthesis of complex molecules like 1,3-thiazinane-2-thiones in a single step from three or more starting materials. nih.gov This strategy is valued for its atom economy and ability to rapidly generate molecular diversity. nih.gov

Diethyl Methylphosphonate-Mediated Syntheses

A notable multicomponent synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones utilizes diethyl methylphosphonate (B1257008). nih.gov In this method, 1-azadienes are generated in situ and subsequently react with carbon disulfide in a formal hetero-Diels-Alder reaction. nih.gov The process begins with the deprotonation of diethyl methylphosphonate using n-butyllithium at -78 °C in dry tetrahydrofuran (B95107) (THF). A nitrile is then added, followed by an aldehyde, to generate the 1-azadiene intermediate. The final step involves the addition of carbon disulfide, which undergoes a cycloaddition with the 1-azadiene to form the desired 3,6-dihydro-2H-1,3-thiazine-2-thione ring. nih.govmdpi.com This one-pot protocol allows for the synthesis of a library of these compounds with reasonable to good yields. nih.gov

Table 1: Representative Yields of 3,6-Dihydro-2H-1,3-thiazine-2-thiones via Diethyl Methylphosphonate-Mediated Synthesis mdpi.com

| Compound | R1 | R2 | Yield (%) |

| 1a | Phenyl | Phenyl | 85 |

| 1b | Isopropyl | Phenyl | 70 |

| 1c | Phenyl | Isopropyl | 65 |

| 1d | 4-Methoxyphenyl | Phenyl | 82 |

Other Multicomponent Condensation Protocols

Other multicomponent condensation protocols have been developed for similar heterocyclic systems. For instance, three-component reactions involving aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid have been used to synthesize thiazinanones. nih.gov Another example involves the reaction of primary amines with carbon disulfide and formaldehyde, followed by cyclocondensation with other primary amines like ethanolamine, to produce substituted thiadiazine-2-thiones. nih.gov These examples highlight the versatility of multicomponent reactions in constructing thiazine-containing rings, suggesting potential applicability for the synthesis of 6-Methyl-1,3-thiazinane-2-thione with appropriate starting materials.

Cyclization Reactions for Thiazinane-2-thione Ring Formation

Cyclization reactions represent a fundamental approach to the synthesis of the 1,3-thiazinane-2-thione core, often starting from linear precursors containing the necessary functional groups.

Intramolecular Cyclization of Thiourea (B124793) Derivatives

The intramolecular cyclization of thiourea derivatives is a key strategy for forming heterocyclic rings. For example, thiourea derivatives can undergo cyclization to form thiazine (B8601807) rings. researchgate.net In one instance, N-(3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethyl-1-propenyl)thiourea cyclizes to a thiazol-2-amine derivative. researchgate.net While this specific example leads to a five-membered ring, the underlying principle of intramolecular nucleophilic attack involving a thiourea moiety is relevant. Another study showed that thiourea derivatives bearing a pendant hydroxyl group can cyclize with bromoacyl bromides to form iminothiozolidinones. researchgate.net The reaction of sulphoraphene with ammonia (B1221849) first yields a thiourea, which then undergoes intramolecular cyclization. scispace.com These examples demonstrate the potential of using appropriately substituted thioureas to construct the 1,3-thiazinane-2-thione skeleton.

Base-Mediated and Catalyst-Assisted Cyclizations

Base-mediated and catalyst-assisted cyclizations are common methods for promoting the formation of the thiazinane ring. A documented synthesis of 1,3-thiazinane-2-thione involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide (B78521) (KOH). ub.eduresearchgate.net The reaction is heated to reflux, leading to the formation of the target molecule. ub.edu

In another approach, a base-mediated one-pot methodology has been developed for the synthesis of nih.govnih.govthiazino[3,2-a]indol-4-ones from indoline-2-thiones and propiolate esters in an aqueous medium. nih.gov The reaction proceeds via a conjugate addition followed by intramolecular cyclization. nih.gov Similarly, certain thiourea derivatives can be cyclized into 2-dialkylamino-6H-1,3-thiazines when treated with a base such as potassium carbonate or triethylamine. researchgate.net Acid catalysis is also employed in some cyclization reactions. For instance, an acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides. nih.gov

Novel and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for constructing heterocyclic frameworks. These approaches often involve novel catalysts or energy sources to promote reactions, reducing reaction times and the use of stoichiometric reagents.

A significant development in the synthesis of 1,3-thiazinane (B8806883) derivatives is the use of gold catalysis. Researchers have reported the first gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane derivatives starting from thioureas that contain a butynyl moiety. nih.govresearchgate.net This method is notable for its efficiency, providing a broad range of 1,3-thiazine derivatives in excellent yields and with short reaction times, utilizing a low catalyst loading. nih.govacs.org

The proposed mechanism involves the coordination of the thiourea starting material to the gold catalyst, followed by an intramolecular nucleophilic attack of the sulfur atom on the alkyne's triple bond to induce cyclization. nih.govacs.org A final protodeauration step releases the thiazine product and regenerates the gold catalyst for the next cycle. nih.govacs.org

An interesting characteristic of this synthesis is the isolation of different tautomers depending on the physical state of the product. nih.govresearchgate.net In the crystalline solid state, the 1,3-thiazinane isomer is observed. nih.govresearchgate.net However, when dissolved, the 1,3-thiazine tautomer is the exclusive form found in solution. nih.govresearchgate.net This protocol demonstrates considerable potential for structural diversification by modifying the substituents on both the butynyl amine and the isothiocyanate precursors. acs.org

Table 1: Gold-Catalyzed Synthesis of 1,3-Thiazine Derivatives This table is interactive. Click on the headers to sort.

| Starting Thiourea | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1a | 2a' | 0.5 | 98 |

| 1b | 2b' | 0.5 | 99 |

| 1c | 2c' | 0.5 | 99 |

| 1i | 2i' | 3.0 | 85 |

| 1k | 2k' | 2.0 | 99 |

| 1p | 2p' | 2.0 | 99 |

Data sourced from The Journal of Organic Chemistry, 2022. acs.org

Ultrasound irradiation has emerged as a green chemistry technique that can enhance reaction rates and yields. This method has been applied to the chemoselective synthesis of ferrocene-containing 2-imino-1,3-thiazinane derivatives. In this process, 3-arylamino-1-ferrocenylpropan-1-ols are reacted with phenyl isothiocyanate.

The initial formation of the key β-hydroxy thiourea intermediate is carried out under ultrasound irradiation. Subsequent cyclization is achieved by adding acetic acid, which also proceeds under ultrasonic conditions, to yield 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines with yields ranging from 52% to 90%. The use of ultrasound facilitates the reaction, providing an efficient pathway to these complex thiazinane analogues.

Table 2: Ultrasound-Assisted Synthesis of 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines This table is interactive. Click on the headers to sort.

| Aryl Group (Ar) | Product | Yield (%) |

|---|---|---|

| Phenyl | 58a | 80 |

| 4-Methylphenyl | 58b | 85 |

| 4-Methoxyphenyl | 58c | 90 |

| 4-Chlorophenyl | 58d | 72 |

| 4-Bromophenyl | 58e | 65 |

| 4-Nitrophenyl | 58f | 52 |

Stereoselective Synthesis of Chiral 6-Methyl-1,3-thiazinane-2-thiones and Analogues

The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern organic synthesis. The 1,3-thiazinane-2-thione scaffold has proven to be a valuable platform for developing stereoselective reactions.

The six-membered thiazinane heterocycle is a valuable platform for asymmetric synthesis. researchgate.net N-acyl-1,3-thiazinane-2-thiones, in particular, have been used in direct and enantioselective carbon-carbon bond-forming reactions catalyzed by chiral nickel(II) complexes. researchgate.net These reactions can proceed with high efficiency and stereoselectivity.

Research has shown that in certain nickel-catalyzed alkylation reactions, the N-propanoyl-1,3-thiazinane-2-thione scaffold provides even higher enantioselectivity than the analogous five-membered thiazolidinethione ring, achieving an enantiomeric excess (ee) of 98%. researchgate.net This highlights the subtle but significant influence the ring structure has on the stereochemical outcome of the reaction. The development of these methods, which use chiral metal complexes to directly generate reactive enolates from N-acyl thiazinanethiones, represents a powerful strategy for the asymmetric synthesis of complex molecules. ub.edu

Table 3: Enantioselective Nickel-Catalyzed Alkylation This table is interactive. Click on the headers to sort.

| Heterocycle Scaffold | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|

| Thiazolidinethione | [(R)-BINAP]NiCl₂ | 94% |

| Thiazinanethione | [(R)-BINAP]NiCl₂ | 98% |

Data sourced from Organic Syntheses, 2021. researchgate.net

Diastereoselective synthesis involves controlling the formation of stereoisomers that are not mirror images. A method for the diastereoselective synthesis of 1,2-thiazinane-1,1-dioxide derivatives, which are structural analogues of 1,3-thiazinanes, has been reported.

In this synthesis, the sultam rings are constructed from corresponding amino-alcohols. The resulting products are obtained as a mixture of diastereomers, which can then be separated using chiral supercritical fluid chromatography (SFC). This approach allows for the isolation of specific diastereomers for further use. The yields of the individual diastereomers vary, with one diastereomeric series being produced in yields of 10–50% and the other in yields of 22–28%. This methodology demonstrates a viable, albeit indirect, route to stereochemically defined thiazinane analogues.

Table 4: Diastereoselective Synthesis of 1,2-Thiazinane-1,1-dioxide Analogues This table is interactive. Click on the headers to sort.

| Product Series | R Group | Yield Range (%) |

|---|---|---|

| 5a-d | Varied Substituents | 10 - 50 |

| 6a-d | Varied Substituents | 22 - 28 |

Chemical Transformations and Reactivity of 1,3 Thiazinane 2 Thiones

N-Functionalization Reactions

The nitrogen atom of the 1,3-thiazinane-2-thione (B1272399) ring is a key site for chemical modification, readily undergoing acylation and alkylation reactions. These transformations are fundamental for introducing a wide range of functional groups, thereby creating a diverse library of derivatives for further synthetic applications.

Acylation of the Thiazinane Nitrogen

The N-acylation of 1,3-thiazinane-2-thiones is a well-established method for activating the molecule for subsequent carbon-carbon bond-forming reactions. While specific data for the 6-methyl derivative is not extensively detailed in the provided search results, the general procedure for the acylation of the parent 1,3-thiazinane-2-thione provides a strong model. This reaction is typically achieved by treating the thiazinane with an acyl chloride in the presence of a base, or by coupling with a carboxylic acid using a coupling agent. ub.edusemanticscholar.org The resulting N-acyl derivatives are stable compounds that can be purified by chromatography. ub.edu

A general procedure for the synthesis of the parent 1,3-thiazinane-2-thione involves the reaction of 3-aminopropanol with carbon disulfide. ub.edu This is followed by acylation to introduce various acyl groups onto the nitrogen atom. For instance, N-propanoyl-1,3-thiazinane-2-thione has been synthesized and characterized. ub.edu

Table 1: General Conditions for N-Acylation of 1,3-Thiazinane-2-thione

| Reagent | Base/Coupling Agent | Solvent | Yield | Reference |

| Acyl Chloride | Triethylamine | Dichloromethane | High | ub.edu |

| Carboxylic Acid | EDC | Dichloromethane | High | ub.edu |

Note: This table represents general conditions for the parent compound and is expected to be applicable to the 6-methyl derivative.

Alkylation Reactions and Derivatives Synthesis

The nitrogen atom of the 1,3-thiazinane-2-thione ring can also be readily alkylated. This reaction introduces an alkyl group onto the nitrogen, leading to the formation of N-alkyl-1,3-thiazinane-2-thiones. A general method for this transformation involves the reaction of the thiazinane with an alkyl halide in the presence of a base like sodium hydride. For example, the reaction of 1,3-thiazinane-2-thione with 1-(1-chloroethyl)benzene in the presence of sodium hydride in acetonitrile (B52724) yields 3-(1-phenylethyl)-1,3-thiazinane-2-thione in good yield. nih.gov This methodology can be applied to synthesize a variety of N-substituted derivatives.

Carbon-Carbon Bond Forming Reactions

N-Acyl-1,3-thiazinane-2-thiones are valuable precursors for the formation of new carbon-carbon bonds. The activated nature of the C-4 position makes these compounds suitable nucleophiles in various addition reactions.

Michael Additions Catalyzed by Chiral Metal Complexes

While specific examples involving 6-Methyl-1,3-thiazinane-2-thione are not detailed in the provided search results, the broader class of N-acyl-1,3-thiazinane-2-thiones has been utilized in Michael additions. These reactions, often catalyzed by chiral metal complexes, allow for the asymmetric formation of carbon-carbon bonds. The use of chiral nickel(II) complexes has been reported to catalyze direct and enantioselective alkylation reactions of N-acyl-1,3-thiazinane-2-thiones. beilstein-journals.org This suggests a promising area of research for the 6-methyl derivative in asymmetric synthesis.

Nucleophilic Additions and Substitutions

The nucleophilic character of the N-acyl-1,3-thiazinane-2-thione system allows it to participate in various nucleophilic addition and substitution reactions. The enolate generated from the N-acylated thiazinane can react with a range of electrophiles. While direct evidence for this compound is limited, the general reactivity of the parent system suggests its potential in this area. For instance, reactions of N-acyl-thiazinanes with electrophiles are a key step in the synthesis of more complex molecules.

Ring-Opening and Rearrangement Reactions

The 1,3-thiazinane-2-thione ring system can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of different heterocyclic structures or acyclic compounds. For example, treatment of an azabicyclic sulfonamide fused with a thiazinane ring with p-toluenesulfonic acid resulted in the ring-opening of the aziridine (B145994) portion to afford a six-membered 4-methoxy-1,2-thiazinane-1,1-dioxide. nih.gov Although this is a 1,2-thiazinane derivative, it demonstrates the potential for ring transformations within the broader thiazinane class. Furthermore, some 6-imino-6H-1,3-thiazines are known to undergo ring transformation reactions initiated by basic conditions, leading to either acrylonitriles or substituted acrylthiomides.

Extrusion Reactions, e.g., Carbonyl Sulfide (B99878) Extrusion

A notable transformation of 1,3-thiazine derivatives involves the extrusion of carbonyl sulfide (COS). This reaction provides a novel pathway for the synthesis of other heterocyclic compounds, such as uracils. Research has demonstrated that 5-acyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-diones can be converted into 1-substituted-6-alkyluracils. researchgate.netsci-hub.se

The process is initiated by reacting a 1,3-thiazine derivative, for example, 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione, with a primary amine. researchgate.net When the reaction is conducted with a large excess of the amine under reflux conditions, the evolution of carbonyl sulfide is observed, leading to the formation of a uracil (B121893) ring. researchgate.netsci-hub.se For instance, the reaction with aniline (B41778) yields 1-phenyl-6-methyluracil, and with benzylamine, it produces 1-benzyl-6-methyluracil. researchgate.net This transformation represents a previously unknown extrusion reaction for this class of compounds and offers a regioselective method for synthesizing 1-substituted-6-alkyluracils. sci-hub.se

The reaction of 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione with various primary amines demonstrates the versatility of this carbonyl sulfide extrusion method. researchgate.netsci-hub.se

| Starting Thiazine (B8601807) | Amine | Product | Yield (%) | Melting Point (°C) |

| 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | Aniline | 1-Phenyl-6-methyluracil | 75% | 284–285 |

| 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | Benzylamine | 1-Benzyl-6-methyluracil | - | 231–232 |

| 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | Monoethanolamine | 1-(2-Hydroxyethyl)-6-methyluracil | 55% | 234–235 |

| 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | 1,2-Phenylenediamine | 1-(2-Aminophenyl)-6-methyluracil | 67% | 275–276 |

Pathways Leading to Annulated Polycyclic Systems

The 1,3-thiazine ring serves as a valuable building block for the synthesis of annulated (fused) polycyclic systems. One-pot, three-component reactions have been developed that utilize 2-amino-4H-1,3-thiazin-4-one derivatives, including the 6-methyl substituted version, to create novel dihydropyrimido[2,1-b] ub.eduresearchgate.netthiazine-6,7-dicarboxylates. nih.gov

This synthetic strategy involves the reaction of a 2-amino-6-methyl-4H-1,3-thiazin-4-one with an isocyanide and an acetylenedicarboxylate (B1228247). nih.gov The reaction proceeds by first forming a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate. Subsequent addition of the 2-amino-6-methyl-4H-1,3-thiazin-4-one to this intermediate at room temperature leads to the formation of the fused polycyclic product in good yields. nih.gov This method provides an efficient and facile route to complex heterocyclic structures containing a thiazine ring fused with a pyrimidine (B1678525) ring. nih.gov

The reaction has been successfully demonstrated with various isocyanides and acetylenedicarboxylates, highlighting its utility in generating molecular diversity. nih.gov

| Thiazin-4-one Derivative | Isocyanide | Acetylenedicarboxylate | Product | Yield (%) |

| 2-Amino-6-methyl-4H-1,3-thiazin-4-one | tert-Butyl isocyanide | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 2-(tert-butylamino)-8-methyl-4-oxo-4,6-dihydropyrimido[2,1-b] ub.eduresearchgate.netthiazine-6,7-dicarboxylate | 82% |

| 2-Amino-6-methyl-4H-1,3-thiazin-4-one | tert-Butyl isocyanide | Diethyl acetylenedicarboxylate (DEAD) | Diethyl 2-(tert-butylamino)-8-methyl-4-oxo-4,6-dihydropyrimido[2,1-b] ub.eduresearchgate.netthiazine-6,7-dicarboxylate | 80% |

| 2-Amino-6-methyl-4H-1,3-thiazin-4-one | Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 2-(cyclohexylamino)-8-methyl-4-oxo-4,6-dihydropyrimido[2,1-b] ub.eduresearchgate.netthiazine-6,7-dicarboxylate | 85% |

| 2-Amino-6-methyl-4H-1,3-thiazin-4-one | Cyclohexyl isocyanide | Diethyl acetylenedicarboxylate (DEAD) | Diethyl 2-(cyclohexylamino)-8-methyl-4-oxo-4,6-dihydropyrimido[2,1-b] ub.eduresearchgate.netthiazine-6,7-dicarboxylate | 83% |

Structural Elucidation, Spectroscopic Characterization, and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

Table 1: ¹H and ¹³C NMR Data for 1,3-Thiazinane-2-thione (B1272399) in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH | 8.75 (br s, 1H) | - |

| C2 (C=S) | - | 202.1 |

| C4 | 3.48 (t, J = 5.6 Hz, 2H) | 46.3 |

| C5 | 2.13–2.23 (m, 2H) | 22.8 |

| C6 | 3.00 (t, J = 6.0 Hz, 2H) | 27.2 |

Source: Organic Syntheses, 2021. researchgate.net

For the target molecule, 6-methyl-1,3-thiazinane-2-thione, the introduction of a methyl group at the C6 position would significantly alter the spectrum. The C6 position would become a methine (CH) group, and a new methyl (CH₃) signal would appear. Based on data from related substituted thiazinanes, the proton at C6 would likely appear as a multiplet, and the methyl protons would be a doublet.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling, establishing connectivities between adjacent protons. sdsu.eduprinceton.edu For this compound, a COSY spectrum would show correlations between the C6-H proton and both the C5 methylene (B1212753) protons and the C6-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). sdsu.eduprinceton.edu This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., C4-H to C4, C5-H to C5, C6-H to C6, and CH₃-H to CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the carbon skeleton and assigning quaternary carbons. sdsu.eduprinceton.edu Key HMBC correlations would include the NH proton to the C2 (thione) and C4 carbons, and the C6-methyl protons to the C6 and C5 carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's 3D structure and stereochemistry. princeton.eduresearchgate.net

In some cases, tautomeric equilibria can exist in solution, and 2D NMR experiments like COSY and HMBC are instrumental in identifying the predominant form, which may differ from the solid-state structure. acs.org

The six-membered 1,3-thiazinane (B8806883) ring typically adopts a chair-like conformation. The orientation of substituents, such as the methyl group at C6, can be determined by analyzing the coupling constants (J-values) from the ¹H NMR spectrum. A larger coupling constant between the C6-H proton and the adjacent C5 protons often indicates a diaxial relationship, suggesting the C6-H is in an axial position. Conversely, smaller axial-equatorial or diequatorial couplings would be observed otherwise. This analysis helps to establish whether the methyl group preferentially occupies an axial or equatorial position, which is the lower energy conformation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the secondary amine (N-H), alkane C-H bonds, and the thiocarbonyl (C=S) group. The IR spectrum of the parent compound, 1,3-thiazinane-2-thione, shows the characteristic absorption bands that would also be expected for its 6-methyl derivative, with additional bands for the methyl group. researchgate.net

Table 2: Characteristic IR Absorption Bands for 1,3-Thiazinane-2-thione

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3140 | N-H stretch | Secondary Amine |

| 2918, 2848 | C-H stretch | Alkane (CH₂) |

| 1543 | N-H bend | Secondary Amine |

| ~1200-1000 | C=S stretch | Thione |

Source: Organic Syntheses, 2021. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition and molecular formula. researchgate.netmdpi.com The molecular formula for this compound is C₅H₉NS₂.

Table 3: HRMS Data for 1,3-Thiazinane-2-thione and a Related Derivative

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| 1,3-Thiazinane-2-thione | C₄H₈NS₂ | 134.0144 | 134.0147 |

| 4-Phenyl-6-isopropyl-3,6-dihydro-2H-1,3-thiazine-2-thione | C₁₃H₁₆NS₂ | 250.0719 | 250.0710 |

Source: Organic Syntheses, 2021 researchgate.net; Molecules, 2012. mdpi.com

Based on its formula (C₅H₉NS₂), the calculated monoisotopic mass for the protonated molecule [M+H]⁺ of this compound would be approximately 148.0300 Da. An experimental HRMS measurement confirming this value would validate its molecular formula.

X-ray Crystallographic Analysis of 1,3-Thiazinane-2-thiones

While a crystal structure for this compound is not documented, the structures of the parent compound and other derivatives have been elucidated, providing a clear picture of the solid-state conformation of this heterocyclic system. mdpi.comnih.gov

For example, the crystal structure of the parent 1,3-thiazinane-2-thione has been deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 279990), confirming its molecular connectivity and solid-state conformation. nih.gov Similarly, the X-ray structure of 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione shows that the thiazinane ring adopts a twisted-boat or sofa-like conformation, influenced by the bulky phenyl substituents. mdpi.comnih.gov These studies confirm that the thiazinane ring is non-planar and its specific conformation can be influenced by the substitution pattern. A crystallographic analysis of this compound would be expected to show a chair-like conformation with the methyl group occupying a specific (likely equatorial) position to minimize steric strain.

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis. As of the latest literature review, a crystal structure for this specific compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

However, insights can be drawn from the crystal structures of analogous compounds within the 1,3-thiazinane family. For instance, studies on other substituted 1,3-thiazinanes reveal that intermolecular hydrogen bonding is a common and significant feature in their crystal packing. In the solid state, the N-H group of the thiazinane ring typically acts as a hydrogen bond donor, while the thione sulfur atom (C=S) often serves as a hydrogen bond acceptor. This interaction frequently leads to the formation of dimeric structures or extended chains, which are fundamental to the stability of the crystal lattice.

The table below outlines the expected primary intermolecular interactions based on the functional groups present in this compound.

| Functional Group Donor | Functional Group Acceptor | Type of Interaction | Anticipated Significance in Crystal Packing |

| N-H (Thiazinane ring) | S=C (Thione) | Hydrogen Bond | Primary interaction, likely forming dimers or chains |

| C-H (Methyl group) | S=C (Thione) | Weak Hydrogen Bond | Secondary interaction, contributing to lattice stability |

| C-H (Ring methylene groups) | S=C (Thione) | Weak Hydrogen Bond | Secondary interaction, contributing to lattice stability |

Without experimental data, further speculation on the specific packing motifs, unit cell parameters, and density would be premature.

Tautomeric Equilibrium Studies of 1,3-Thiazinane-2-thiones in Solution and Solid State

The potential for tautomerism is a key chemical feature of 1,3-thiazinane-2-thiones. These compounds can exist in equilibrium between the thione form (endocyclic C=S) and the thiol form (exocyclic S-H with an endocyclic C=N bond). The position of this equilibrium is known to be sensitive to the physical state (solid or solution) and the nature of the solvent.

Solid State: In the solid state, studies on related 1,3-thiazinane derivatives have shown a strong preference for a single tautomer, which is stabilized by the crystal packing forces. For instance, a gold-catalyzed study led to the isolation of a 1,3-thiazinane derivative where the crystalline form was exclusively the thiazinane (thione) isomer. researchgate.net This preference in the solid state is often attributed to the formation of strong intermolecular hydrogen bonds, such as the N-H···S=C interactions discussed previously, which are maximized in the thione tautomer.

Solution State: In solution, the tautomeric equilibrium is more dynamic and can be significantly influenced by the solvent's polarity, hydrogen bonding capability, and temperature. Research on the closely related 1,3-thiazolidine-2-thiones has demonstrated that while the thione form predominates in the solid state, a measurable equilibrium with the thiol form exists in various solvents. researchgate.net The equilibrium constant, K = [thiol]/[thione], and the Gibbs free energy of the tautomerization can be determined using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

For this compound, it is expected that in solution, an equilibrium between the thione and thiol tautomers would be present. The use of different deuterated solvents in NMR studies would likely reveal shifts in the equilibrium position. For example, in non-polar solvents, the thione form might be favored, while in polar, protic solvents that can solvate the thiol group, the equilibrium may shift towards the thiol tautomer.

A recent study on a different 1,3-thiazinane system highlighted an interesting case where the 1,3-thiazinane isomer was found in the crystal state, while in solution, the 5,6-dihydro-4H-1,3-thiazine (thiol) tautomer was the sole isomer observed. researchgate.net This underscores the profound impact of the environment on the tautomeric preference.

The anticipated tautomeric equilibrium for this compound is depicted below:

Figure 1: Tautomeric Equilibrium of this compound

To definitively characterize this equilibrium for this compound, detailed spectroscopic studies (NMR, IR, UV-Vis) in various solvents and at different temperatures, supported by theoretical calculations (e.g., Density Functional Theory - DFT), would be necessary. researchgate.net Such studies would provide quantitative data on the equilibrium constants and thermodynamic parameters for the tautomerization process.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations on 1,3-Thiazinane-2-thiones

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of 1,3-thiazinane-2-thione (B1272399) derivatives. By modeling the electron density, DFT can accurately predict a range of molecular characteristics, from electronic behavior to spectroscopic signatures.

Computational studies, often employing methods like the Hartree-Fock approximation or DFT with basis sets such as B3LYP/6-31G(d), are used to determine the electronic properties of 1,3-thiazine compounds. researchgate.netresearchgate.net These calculations provide optimized molecular geometries and crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nete3s-conferences.org

The energies of these orbitals, EHOMO and ELUMO, are fundamental in understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net From these orbital energies, various reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These descriptors include chemical potential, hardness, and electrophilicity, which help in predicting how the molecule will interact with other chemical species. researchgate.net For instance, molecules with a high degree of hardness are characterized by enhanced stability. researchgate.net

Table 1: Calculated Electronic Properties of a Model 1,3-Thiazine Compound

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.65 |

| Chemical Potential (μ) | Tendency of electrons to escape | -3.85 eV |

| Electrophilicity (ω) | Capacity to accept electrons | 2.79 eV |

DFT and other quantum-chemical methods are instrumental in predicting the spectroscopic parameters of molecules, which can then be compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) calculations are frequently used to model electronic absorption spectra (UV-Vis), predicting absorption maxima (λmax) that correspond to electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. e3s-conferences.orgresearchgate.net

Furthermore, computational methods can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net By calculating the harmonic vibrations of the optimized molecular structure, a theoretical IR spectrum can be generated. nih.gov Similarly, NMR shielding tensors can be computed to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for confirming the structures of newly synthesized 1,3-thiazinane-2-thione derivatives and for interpreting complex experimental spectra. researchgate.net

Table 2: Application of DFT in Predicting Spectroscopic Parameters

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| UV-Vis Spectroscopy | Absorption maxima (λmax), Transition energies, Oscillator strengths | TD-DFT (e.g., B3LYP/6-31G(d)) |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT (Harmonic frequency analysis) |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts, coupling constants | GIAO (Gauge-Including Atomic Orbital) method with DFT |

Mechanistic Proposals and Validation via Computational Modeling

Computational modeling serves as a virtual laboratory for exploring the intricate details of chemical reactions. It allows for the investigation of reaction pathways and the factors that control stereochemical outcomes, providing insights that guide synthetic efforts.

The synthesis of the 1,3-thiazinane (B8806883) ring system can be achieved through various routes, including cascade reactions and multicomponent reactions. researchgate.netmdpi.com A common approach involves the cyclization of an intermediate containing the necessary nitrogen, sulfur, and carbon atoms. nih.govpharmacophorejournal.com For example, a proposed mechanism may involve the nucleophilic attack of a thiocarbonyl sulfur onto an electrophilic carbon, followed by an intramolecular N-cyclization. researchgate.net

Computational chemistry is used to validate such proposed mechanisms. By calculating the potential energy surface of the reaction, chemists can identify the transition states and intermediates along the reaction coordinate. The calculated activation energies for different possible pathways can determine the most energetically favorable route, thus elucidating the true mechanism. This approach helps in optimizing reaction conditions by identifying the rate-limiting step and understanding the role of catalysts or reagents. researchgate.net

When a chiral center is present, as in 6-Methyl-1,3-thiazinane-2-thione, or is formed during a reaction, understanding the stereochemical outcome is critical. Computational methods have proven highly effective in predicting and explaining the stereoselectivity of asymmetric reactions. nih.gov

In the context of catalyzed reactions, computational models can be built for the transition states leading to different stereoisomers (e.g., R vs. S enantiomers). By using high-level quantum mechanical methods, such as ONIOM (n-layered integrated molecular orbital method) which combines different levels of theory for different parts of a molecule, the geometries and energies of these diastereomeric transition states can be accurately calculated. nih.gov The energy difference between these transition states allows for the prediction of the enantiomeric excess (ee) of the product. Such studies have been successfully applied to thiazolium-catalyzed reactions, and the same principles are applicable to understanding the stereoselective synthesis of chiral 1,3-thiazinane-2-thiones. nih.gov This predictive power is crucial for the rational design of new asymmetric catalysts. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the fundamental principles of molecular recognition. For 1,3-thiazinane-2-thione derivatives, docking studies provide insights into their potential interactions with various biological targets, focusing on the specific molecular forces involved.

Studies have explored the docking of 1,3-thiazine derivatives into the active sites of various proteins. nih.gov For example, derivatives have been docked with receptors like H1N1 neuraminidase, cytochrome P450, and the Human Gamma-Aminobutyric Acid (GABAA) receptor to analyze binding modes and energies. nih.govresearchgate.netorientjchem.org These non-clinical investigations focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the thiazine (B8601807) ligand and the amino acid residues of the target protein. The results, often expressed as a binding or docking score, quantify the strength of these interactions and help to understand the structural basis for molecular recognition. nih.govorientjchem.org

Table 3: Summary of Molecular Docking Studies on 1,3-Thiazine Derivatives

| Ligand Class | Protein Target | PDB ID | Key Findings |

| 1,3-Thiazine Derivatives | H1N1 Neuraminidase | Not Specified | Identification of potential lead compounds through docking simulations. nih.gov |

| Methyl-substituted 1,3-Thiazines | Cytochrome P450 14-alpha sterol demethylase | 1H5Z | Analysis of antifungal potential based on binding interactions within the active site. researchgate.net |

| Schiff base 1,3-Thiazine Derivatives | Human Gamma-Aminobutyric Acid (GABAA) | 4COF | Investigation of binding modes compared to a reference drug, highlighting key residue interactions. orientjchem.org |

Enzyme Active Site Binding Predictions

Computational modeling studies have been employed to predict the binding affinity and interaction of 1,3-thiazine derivatives with enzyme active sites. nih.gov Molecular docking simulations, a key tool in these investigations, help in understanding the potential inhibitory activity of these compounds by elucidating their binding modes and energies within the active site of a target enzyme.

One such study focused on a series of 1,3-thiazine derivatives as potential inhibitors of H1N1 neuraminidase, an important enzyme target in influenza therapy. nih.gov The docking scores from these simulations provide a quantitative measure of the binding affinity, with more negative scores indicating a stronger interaction. The analysis of the docked poses reveals specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.

In the aforementioned study, several 1,3-thiazine derivatives exhibited favorable docking scores, suggesting they could be effective inhibitors of H1N1 neuraminidase. nih.gov For instance, a compound designated as '4' in the study, which shares the core 1,3-thiazine structure, displayed a strong binding affinity. The interactions observed for this compound included hydrogen bonds with key amino acid residues like ARG371 and ASN347, as well as hydrophobic interactions with residues such as TYR406 and ILE222. nih.gov These interactions are crucial for the stable binding of the inhibitor within the enzyme's active site.

While this study did not specifically focus on "this compound," the findings for the broader class of 1,3-thiazine derivatives provide a valuable framework for predicting its potential enzyme inhibitory activities. The methyl group at the 6th position and the thione group at the 2nd position of the specific compound would influence its steric and electronic properties, thereby affecting its binding orientation and affinity within an enzyme's active site.

| Compound | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonding) | Interacting Residues (Hydrophobic) |

|---|---|---|---|

| Compound 4 | -6.3290 | ARG371, ASN347 | TYR406, ILE222 |

| Compound 7 | -6.4589 | Not Specified | Not Specified |

| Compound 14 | -6.3871 | Not Specified | Not Specified |

| Compound 15 | -6.3542 | Not Specified | Not Specified |

Receptor Interaction Analysis

Detailed computational studies specifically analyzing the interaction of "this compound" with various receptors are not extensively available in the reviewed scientific literature. While virtual screening and molecular dynamics simulations are powerful tools to predict the binding of small molecules to receptors like G protein-coupled receptors (GPCRs), specific data for this compound is limited.

General computational approaches for receptor interaction analysis involve docking the ligand into the receptor's binding pocket to predict its preferred orientation and binding affinity. Following this, molecular dynamics simulations can be performed to understand the stability of the ligand-receptor complex and the nature of the dynamic interactions over time. These simulations can reveal key amino acid residues that are crucial for binding and can help in understanding the mechanism of action at a molecular level.

Although direct studies on "this compound" are scarce, the broader class of heterocyclic compounds containing nitrogen and sulfur has been a subject of interest in drug discovery for their potential to interact with a wide range of biological targets, including receptors. The structural features of "this compound," such as the presence of heteroatoms and a non-planar ring structure, suggest that it could potentially interact with the binding sites of various receptors. However, without specific computational or experimental data, any discussion on its receptor interaction profile remains speculative.

Biological Activities and Mechanistic Insights Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effects

In Vitro Antimicrobial Activity of 1,3-Thiazinane-2-thiones and Derivatives

The antimicrobial potential of thiazinane-2-thione derivatives has been investigated against a range of pathogenic microbes. These studies reveal that the core thiazinane structure is a promising scaffold for the development of new antimicrobial agents.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of 1,3,5-thiadiazine-2-thione, a class of compounds closely related to 1,3-thiazinane-2-thiones, have demonstrated notable antibacterial properties. In a study evaluating novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole (B1197879) group, several compounds showed significant inhibitory effects against plant pathogenic bacteria. researchgate.net Specifically, compound 8a , identified as N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed marked antibacterial activity against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. researchgate.netpeerj.com At a concentration of 100 µg/mL, this compound achieved inhibition rates of 30% and 56% against the two bacterial strains, respectively, outperforming the commercial bactericide thiodiazole-copper. researchgate.net

Another study focused on tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives incorporating β-alanine. One such derivative, bearing an ethyl group on the 3rd position of the THTT moiety, was the only compound in its series to show significant in vitro antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Serratia rhodnii) bacteria.

| Bacterial Strain | Compound | Activity |

| Xanthomonas oryzae pv. oryzicola | Compound 8a | 30% inhibition at 100 µg/mL |

| Xanthomonas oryzae pv. oryzae | Compound 8a | 56% inhibition at 100 µg/mL |

| Bacillus cereus | 3-ethyl THTT-β-alanine derivative | Significant Activity |

| Serratia rhodnii | 3-ethyl THTT-β-alanine derivative | Significant Activity |

Data sourced from scientific studies on 1,3,5-thiadiazine-2-thione derivatives.

Antifungal Activity Against Fungal Pathogens

The same class of 1,3,5-thiadiazine-2-thione derivatives has also been evaluated for its efficacy against fungal pathogens. researchgate.net The compound 8a showed potent antifungal activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) value of 33.70 µg/mL. researchgate.netpeerj.com This was found to be more effective than the commercial fungicide hymexazol, which had an EC50 of 67.10 µg/mL. researchgate.netpeerj.com

Furthermore, investigations into tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives revealed that compounds with an aralkyl group at the N-3 position of the THTT ring exhibited antifungal activity against Candida albicans and Fusarium oxysporum.

| Fungal Pathogen | Compound | Activity (EC50) |

| Rhizoctonia solani | Compound 8a | 33.70 µg/mL |

| Candida albicans | THTT derivative with aralkyl group | Active |

| Fusarium oxysporum | THTT derivative with aralkyl group | Active |

Data from studies on 1,3,5-thiadiazine-2-thione derivatives, indicating their potential as antifungal agents.

Antimycobacterial Evaluation

The search for new antitubercular agents has led to the investigation of 1,3-thiazine derivatives. A series of 5,6-dihydro-4H-1,3-thiazine derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv using the Alamar blue susceptibility assay. nih.gov Several of these compounds demonstrated significant inhibitory activity at a concentration of 6.25 µg/mL. nih.gov

The most promising compounds were 3a (5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]none-3-ene), 3b (4-hydroxy-4-methyl-6-pentyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine), and 3c (4-ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine), which exhibited high levels of inhibition. nih.gov Although the precise Minimum Inhibitory Concentration (MIC) for the most active compound, 3a, was determined to be greater than 6.25 µg/mL, the potent activity at this screening concentration suggests that the 1,3-thiazine scaffold is a valuable lead for developing new drugs against tuberculosis. nih.gov

| Compound | % Inhibition at 6.25 µg/mL | MIC99 (µg/mL) |

| 3a | 97% | >6.25 |

| 3b | 77% | Not Determined |

| 3c | 76% | Not Determined |

In vitro antimycobacterial activity of 1,3-thiazine derivatives against M. tuberculosis H37Rv. nih.gov

In Vitro Antioxidant Activity and Radical Scavenging Mechanisms

Thiazinane derivatives have also been explored for their antioxidant properties, primarily through their ability to scavenge free radicals.

DPPH Assay-Based Evaluation

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating the antioxidant potential of chemical compounds. A study on a series of 29 modified 6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netthiazine (B8601807) derivatives assessed their ability to scavenge DPPH radicals. dmed.org.ua The results indicated a moderate level of antiradical activity, with DPPH inhibition ranging from 25.0% to 66.3% at a 5 mM concentration. dmed.org.ua

For the most active compounds, the half-maximal inhibitory concentration (IC50) was determined. Lower IC50 values signify higher antioxidant activity. The tested compounds demonstrated moderate activity, with IC50 values in the millimolar range. researchgate.net For instance, compound 1a had an IC50 of 3.67 mM, while compound 3a had an IC50 of 4.13 mM. researchgate.net

| Compound ID | % DPPH Inhibition (at 5 mM) | IC50 Value (mM) |

| 1c | 66.3% | 3.63 |

| 3a | 64.6% | 4.13 |

| 3c | 58.5% | Not Determined |

| 3e | 58.4% | Not Determined |

| 1a | Not specified in top results | 3.67 |

DPPH radical scavenging activity of selected 6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives. dmed.org.uaresearchgate.net

Structure-Antioxidant Activity Relationships

The relationship between the chemical structure of thiazinane derivatives and their antioxidant capacity is a critical area of study. For 6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives, it was suggested that the antiradical activity is largely influenced by the electronic nature of the heterocyclic core, which is stabilized by hyperconjugation and the presence of electron-withdrawing groups. dmed.org.ua

The mechanism of action in the DPPH assay is thought to involve both hydrogen-atom transfer (HAT) and single-electron transfer (SET). The nitrogen and sulfur atoms within the heterocyclic rings, with their unshared electron pairs, along with strong electron-withdrawing substituents, may act as centers for stabilizing free radicals. researchgate.net Interestingly, in one study, the introduction of a second nitro (NO2) group led to a decrease in activity compared to the mono-substituted counterparts. researchgate.net The highest activity was observed in derivatives containing a cyano (CN) group, particularly when combined with other electron-withdrawing groups like trifluoromethyl (CF3) or chloro (Cl). researchgate.net

Enzyme Inhibition Studies (Non-Clinical)

The ability of 6-Methyl-1,3-thiazinane-2-thione and its derivatives to inhibit specific enzymes has been a subject of scientific investigation. These studies provide insights into its potential therapeutic applications.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in addressing various pathological conditions, including those caused by urease-producing bacteria like Helicobacter pylori. nih.gov Research has shown that the thiazinane skeleton is a promising template for developing new urease inhibitors. nih.gov

Derivatives of the broader 1,3,5-thiadiazinane (B1256643) thione class have demonstrated significant urease inhibitory activity. nih.gov In a study, several of these compounds exhibited IC50 values ranging from 11.2 to 29.8 μM, with some performing better than the standard inhibitor, thiourea (B124793) (IC50 = 22.4 μM). nih.gov Molecular docking studies suggest that the thiadiazinane ring acts as a pharmacophore, binding to the active site of the urease enzyme. nih.gov While direct studies on this compound itself were not detailed in the provided results, the strong performance of the parent structures suggests its potential in this area.

| Compound Class | Reported IC50 Values (μM) | Reference Inhibitor (Thiourea) IC50 (μM) |

|---|---|---|

| Tetrahydro thiadiazine thiones (THTT) | 11.2 - 29.8 | 22.4 |

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation through the removal of acetyl groups from histone and non-histone proteins. explorationpub.com Their inhibition is a validated strategy in cancer therapy. nih.govtjpr.org

While direct studies on this compound were not found, related heterocyclic structures are of interest in the development of HDAC inhibitors. nih.govtjpr.org For instance, some ortho-aminoanilides, which are known class I HDAC inhibitors, show no inhibition of HDAC6. nih.gov The design of specific HDAC inhibitors is a major focus in medicinal chemistry due to their therapeutic potential in cancer, as well as neurological and immunological disorders. nih.gov The inhibition mechanism often involves a zinc-binding group (ZBG) within the inhibitor that chelates the zinc ion in the enzyme's active site. tjpr.org

Beyond urease and HDACs, thiazinane derivatives have been investigated for their effects on other enzymes. For example, certain imidazo[2,1-b]thiazine derivatives have shown inhibitory activity against mycobacteria. biointerfaceresearch.com Additionally, some 1,3-thiazine derivatives have been noted for their nitric oxide synthase (NOS) inhibiting activities. nih.gov The diverse biological activities of thiazinane-containing compounds suggest that this compound could potentially interact with various other enzyme systems.

Antiproliferative Activity against Cell Lines (In Vitro Studies)

The potential of this compound and related compounds to inhibit the growth of cancer cells has been explored in various in vitro settings.

Several studies have highlighted the anticancer potential of compounds containing the 1,3-thiazine scaffold. nih.govmdpi.com For instance, phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones demonstrated selective antitumor activity against leukemia cells. nih.gov Another study on substituted 4H-1,2,6-thiadiazin-4-ones identified compounds with low single-digit micromolar IC50 values against bladder and prostate cancer cell lines. mdpi.com

Specifically, a derivative, 3-[(3-acetylphenyl)amino]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-one, showed an IC50 of 15 μM on a bladder cancer cell line. mdpi.com A related compound with a hydroxy functionality exhibited a tenfold increase in potency, with an IC50 of 1.6 μM against the same cell line. mdpi.com These findings underscore the potential of the thiazinane core structure in developing novel antiproliferative agents.

| Compound/Derivative | Cell Line | Reported IC50 (μM) |

|---|---|---|

| 3-[(3-acetylphenyl)amino]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-one | Bladder Cancer | 15 |

| 5-(3-Hydroxyphenyl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one derivative | Bladder Cancer | 1.6 |

| Phenyl- and Naphthyl-substituted 1,3-thiazine-2,4-diones | Leukemia (L1210) | 28 - 35 |

| Phenyl- and Naphthyl-substituted 1,3-thiazine-2,4-diones | Melanoma (B16F10) | 45 - 50 |

The mechanisms through which thiazinane derivatives exert their antiproliferative effects are a key area of research. Some studies suggest that these compounds can induce cell death through apoptosis, involving processes like DNA fragmentation. nih.govmdpi.com

For example, certain 1,3-thiazine-2,4-diones were found to cause cell death with DNA fragmentation, potentially through the activation of the caspase cascade, disruption of intracellular calcium balance, and induction of mitochondrial or endoplasmic reticulum stress. nih.gov In other related heterocyclic systems, such as imidazole-2-thiones linked to acenaphthylenone, the proposed mechanism involves dual DNA intercalation and inhibition of topoisomerase II. nih.gov These compounds are thought to induce DNA damage, leading to cell cycle arrest, particularly in the S phase. nih.gov While these studies are on related structures, they provide a plausible framework for the potential mechanisms of action for this compound.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts (Non-Clinical)

While specific and extensive structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in the available literature, a broader analysis of substituted 1,3-thiazinane (B8806883) derivatives provides valuable insights into how modifications of this scaffold can influence its biological profile.

The biological activity of 1,3-thiazinane derivatives can be significantly altered by the nature and position of various substituents on the heterocyclic ring. Research on a variety of 1,3-thiazinane analogs has demonstrated that modifications at different positions can modulate their antimicrobial, anti-inflammatory, and other pharmacological effects. researchgate.netactascientific.com

For instance, a series of 2-imino-1,3-thiazine derivatives showed that the nature of the substituent on the imino group, as well as on the thiazine ring, plays a crucial role in their antibacterial activity. researchgate.net In one study, derivatives with an n-hexyl side chain exhibited better activity compared to other derivatives. researchgate.net Furthermore, the introduction of a morpholine (B109124) ring into the structure of 4-aryl-1,3-thiazin-2-amines resulted in substantial antibacterial and antifungal activities. actascientific.com

The substitution pattern on the 1,3-thiazinane ring is a key determinant of the biological activity. While direct studies on the impact of the 6-methyl group in this compound are limited, research on related structures suggests that even small alkyl groups can influence the molecule's conformation and its interaction with biological targets.

Below is a data table summarizing the impact of various substitutions on the biological activities of 1,3-thiazinane derivatives, based on findings from several non-clinical studies.

| General Structure | Substituent (R) | Position of Substitution | Observed Biological Activity | Reference |

| 1,3-Thiazin-2-amine | Aryl groups | 4 and 6 | Antibacterial, Antifungal | actascientific.com |

| 2-Imino-1,3-thiazine | n-Hexyl side chain | Imino group | Good antibacterial activity | researchgate.net |

| 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines | Morpholine ring | 4 | Substantial antibacterial and antifungal activity | actascientific.com |

| 6H-2-amino-4-aryl-6-(4-β-D-allopyranosyloxyphenyl)-1,3-thiazines | β-D-allopyranosyloxy group | 6 | Strong calming activity | actascientific.com |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govmdpi.com For the broader class of 1,3-thiazine derivatives, computational studies have been employed to elucidate their pharmacophoric features, particularly in the context of their anti-influenza activity. nih.gov

A specific pharmacophore model for this compound has not been reported. However, a 2D-QSAR study on a series of 1,3-thiazine derivatives as potential H1N1 neuraminidase inhibitors has provided some general insights. nih.gov This study suggests that the presence of specific electronic and steric features is crucial for inhibitory activity. The thione group (C=S) in the 1,3-thiazinane-2-thione (B1272399) series is a key feature, likely involved in interactions with the biological target.

The general pharmacophoric features for bioactive 1,3-thiazine derivatives can be summarized as follows:

Aromatic/Hydrophobic regions: Often contributed by aryl substituents on the thiazine ring, which can engage in hydrophobic interactions with the target protein.

Hydrogen bond acceptors/donors: The nitrogen and sulfur atoms within the thiazine ring, as well as the thione group, can act as hydrogen bond acceptors. Amino or imino groups attached to the ring can serve as hydrogen bond donors.

While these are general features for the 1,3-thiazine class, they provide a foundational framework for the rational design of more potent analogs of this compound. Further computational and experimental studies are necessary to define the specific pharmacophore for this particular compound and its unique biological activities.

Advanced Applications and Material Science Potential

Applications in Asymmetric Synthesis as Chiral Auxiliaries or Scaffolds

The presence of a stereocenter at the C6 position, conferred by the methyl group, is the most critical feature of 6-Methyl-1,3-thiazinane-2-thione for its potential use in asymmetric synthesis. Chiral auxiliaries are compounds that can be temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over another.

While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented, the principle is well-established with similar N-acyl heterocycles. In a hypothetical application, the nitrogen atom of the thiazinane ring could be acylated. The resulting N-acyl-6-methyl-1,3-thiazinane-2-thione would possess a chiral environment where the C6-methyl group sterically hinders one face of the molecule. This steric bias could effectively control the approach of reagents in reactions such as enolate alkylation, aldol (B89426) additions, or Diels-Alder reactions, leading to high diastereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Role as Synthetic Intermediates for Complex Molecule Synthesis

Beyond its role as a transient auxiliary, the this compound ring system can serve as a versatile synthetic intermediate or scaffold for building more complex molecular architectures. The thione functionality (C=S) is a key reactive handle, allowing for a variety of chemical transformations.

For instance, the thione can be converted into a corresponding thiol, which can then participate in S-alkylation or act as a nucleophile in ring-opening reactions. Alternatively, the thione group can be activated for coupling reactions. The inherent chirality of the 6-methyl group makes it a valuable building block for the synthesis of enantiomerically pure natural products or pharmaceutical agents where a 1,3-amino-thiol relationship is a key structural motif.

Coordination Chemistry and Metal Complex Formation

The thione group of this compound contains a "soft" sulfur donor atom, making it an excellent ligand for coordinating with "soft" or borderline metal ions, such as cadmium (Cd²⁺), mercury (Hg²⁺), silver (Ag⁺), and palladium (Pd²⁺). The nitrogen atom can also act as a donor, allowing the molecule to function as a bidentate (N,S) chelating ligand.

The formation of metal complexes with such ligands can lead to diverse supramolecular structures, including discrete monomeric units or extended coordination polymers. The stereochemistry of the 6-methyl group can influence the geometry and packing of these complexes in the solid state, potentially leading to materials with interesting catalytic or photophysical properties. The stability of these complexes is often enhanced by the chelate effect, where the bidentate ligand forms a stable five- or six-membered ring with the metal center.

Potential in Agricultural Chemistry as Fungicides or Nematicides (Derived Analogs)

Many sulfur- and nitrogen-containing heterocyclic compounds exhibit potent biological activity. Analogs and derivatives of thiazinanes have been investigated for their potential use in agricultural chemistry. The mode of action often involves the disruption of essential enzymatic processes in pests or pathogens. The thione group is particularly important, as it can mimic or interfere with biological molecules containing thiols or amides.

While this compound itself has not been commercialized as a pesticide, its structural analogs could be developed as fungicides or nematicides. Derivatization of the molecule, for example, by adding different functional groups to the nitrogen atom or modifying the alkyl chain at the C6 position, could optimize its efficacy, selectivity, and environmental profile. The chirality of the molecule could also play a role in its biological activity, with one enantiomer potentially being significantly more active than the other.

Optical and Chiroptical Properties, e.g., Circularly Polarized Luminescence (CPL)

Chiral molecules that can emit light often exhibit chiroptical properties, meaning they interact differently with left- and right-circularly polarized light. Circularly Polarized Luminescence (CPL) is the emission equivalent of circular dichroism and is a property of significant interest for applications in 3D displays, optical data storage, and security inks. nih.gov

Chiral organic molecules, particularly those with rigid, helical, or sterically constrained structures, are promising candidates for CPL materials. nih.govnih.gov The inherent and fixed chirality of this compound makes it a potential building block for such materials. While the unconjugated thiazinane ring itself may not be strongly luminescent, it could be incorporated into larger π-conjugated systems. nih.gov For example, attaching chromophores to the thiazinane scaffold could produce a chiral luminophore. The chirality of the 6-methyl group could then be transferred to the electronic states of the chromophore, inducing a CPL response. The dissymmetry factor (g_lum_), which measures the "chirality" of the emitted light, would be a key parameter in evaluating its performance. nih.govrsc.org Research into chiral imidazole (B134444) derivatives and thiophene-based helicenes has demonstrated that chiral heterocycles can be foundational to materials with strong chiroptical properties. nih.govrsc.org

Data Tables

Table 1: Summary of Potential Research Findings

| Application Area | Key Molecular Feature | Potential Outcome | Research Basis |

| Asymmetric Synthesis | C6 Chiral Center | High diastereoselectivity in N-acyl derivative reactions. | Principle of chiral auxiliaries |

| Complex Synthesis | Thione (C=S) group | Versatile intermediate for S-alkylation and coupling reactions. | Known reactivity of thiocarbamates |

| Coordination Chemistry | N,S-donor atoms | Formation of stable chelate complexes with various metals. | Established coordination chemistry of thiones |

| Agricultural Chemistry | Heterocyclic core | Basis for novel fungicides or nematicides. | Biological activity of related S,N-heterocycles |

| Optical Properties | Fixed Chirality | Induction of Circularly Polarized Luminescence in derived chromophores. | Studies on other chiral heterocycles nih.govnih.govrsc.org |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research on the 1,3-thiazinane-2-thione (B1272399) scaffold has established it as a valuable pharmacophore and a versatile synthetic intermediate. The parent compound is recognized for its role in the synthesis of more complex molecules and as a dithiocarbamate (B8719985), a functional group associated with applications in agriculture and radical chemistry. nih.gov Derivatives of the broader 1,3-thiazine class have demonstrated a wide array of significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgnaturalspublishing.comnih.gov

While direct research on 6-Methyl-1,3-thiazinane-2-thione is not extensively documented, its structural relationship to these well-studied compounds is a key finding in itself. The presence of a methyl group at the C6 position is a common feature in various biologically active thiazine (B8601807) derivatives, such as 2-amino-6-methyl-4H-1,3-thiazin-4-one, which serves as a precursor in the synthesis of more complex fused heterocyclic systems. nih.govsemanticscholar.org The existence of related stereoisomers, like (4S,6R)-4-methoxy-6-methyl-1,3-thiazinane-2-thione, further underscores the synthetic accessibility and the potential for creating structurally diverse libraries based on this specific methylated backbone. nih.gov The primary contribution of current knowledge is, therefore, the identification of this compound as a logical next step for synthetic exploration and biological screening, bridging the gap between the foundational chemistry of 1,3-thiazinane-2-thione and the applied science of its more complex analogues.

Unexplored Avenues in Synthesis and Reactivity of this compound

The synthesis of the parent 1,3-thiazinane-2-thione is well-established, typically involving the reaction of a 3-aminopropylsulfate analog with carbon disulfide in the presence of a base. ub.eduresearchgate.net A significant unexplored avenue is the adaptation of this and other modern synthetic methods to efficiently produce this compound.

One promising and unexplored approach would be a multicomponent reaction (MCR). The MCR of in situ-generated 1-azadienes with carbon disulfide has been successfully used to create a library of 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.gov Applying this one-pot protocol, potentially starting from an aldehyde and nitrile that would generate a 1-azadiene with a methyl group at the appropriate position, could provide a direct and efficient route to the target compound and its derivatives.

Furthermore, the reactivity of this compound remains largely uncharacterized. Key areas for investigation include:

Acylation and Alkylation: Studies on the N-acylation of the parent compound provide a template for exploring how the C6-methyl group influences the nucleophilicity and reactivity of the nitrogen atom. ub.eduresearchgate.net

Ring-Opening and Transformations: The stability of the thiazinane ring and its susceptibility to ring-opening or rearrangement reactions, influenced by the electronic and steric effects of the methyl group, are unknown.

Oxidation and Reduction: Investigating the oxidation of the thione sulfur and the reactivity of the resulting species would open new synthetic pathways.

Table 1: Potential Synthetic Routes for Investigation

| Synthetic Strategy | Precursors | Potential Advantages | Status |

| Classical Cyclization | 4-Amino-2-pentanol or related amino-halide, Carbon Disulfide | Established methodology for parent compound ub.eduresearchgate.net | Unexplored for 6-methyl derivative |

| Multicomponent Reaction | Aldehyde, Nitrile, Diethyl methylphosphonate (B1257008), Carbon Disulfide | High efficiency, atom economy, diversity generation nih.gov | Unexplored for this specific target |

| Thiourea (B124793) Cyclization | N-(4-methyl-alkenyl) thioureas | Access to varied substitution patterns | Unexplored |

Future Prospects for Biological Applications and Mechanistic Deepening

The broader class of 1,3-thiazine derivatives exhibits a remarkable spectrum of pharmacological activities. naturalspublishing.compharmacophorejournal.com This provides a strong rationale for investigating the biological potential of this compound. The introduction of a methyl group can significantly alter a molecule's lipophilicity, metabolic stability, and steric profile, which in turn can modulate biological activity and specificity.

Future research should focus on systematic screening of the compound across various therapeutic areas.

Antimicrobial and Antifungal Activity: Given that many sulfur- and nitrogen-containing heterocycles are potent antimicrobial agents, this is a primary area for investigation. naturalspublishing.compeerj.com Derivatives of 1,3,5-thiadiazine-2-thione have shown noteworthy effects against plant pathogens, suggesting a potential application in agrochemicals. peerj.com

Anticancer Activity: Substituted thiazinanones have reported antitumor properties. nih.gov Screening this compound against various cancer cell lines is a logical step. rsc.orgsemanticscholar.org

Anti-inflammatory and Analgesic Activity: Certain thiazine derivatives have shown analgesic properties and activity as NOS inhibitors. naturalspublishing.comnih.gov

Mechanistic deepening is crucial. Should any biological activity be identified, subsequent studies must aim to elucidate the mechanism of action. This would involve identifying the molecular target(s) and understanding the structure-activity relationship, paving the way for rational design of more potent and selective second-generation compounds.

Table 2: Prospective Biological Screening Areas

| Target Activity | Rationale based on Related Compounds | Key Research Question |

| Antibacterial/Antifungal | Thiazines are known antimicrobials; thiourea linkage is a key pharmacophore. naturalspublishing.comnih.gov | Does the C6-methyl group enhance potency or broaden the spectrum of activity? |

| Anticancer | Thiazine scaffolds are present in compounds with antitumor and antineoplastic activity. rsc.orgnih.gov | What is the cytotoxic profile against various cancer cell lines? |

| Antiviral | Thiazinane derivatives have been investigated for anti-HIV activity. nih.gov | Does the compound inhibit viral replication, for instance, of enveloped viruses? |

| Anti-inflammatory | Related structures show analgesic and anti-inflammatory effects. naturalspublishing.com | Can the compound modulate inflammatory pathways (e.g., COX, LOX, NOS)? |

Emerging Applications in Materials Science and Interdisciplinary Research

The dithiocarbamate group within the this compound structure suggests potential applications beyond pharmacology. This functional group is known for its utility in materials science and synthetic chemistry.

Polymer Chemistry: Dithiocarbamates are effective chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov The specific structure of the 6-methyl derivative could be used to fine-tune the kinetics of polymerization and synthesize polymers with controlled molecular weights and architectures. This remains a completely unexplored field for this compound.

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands for metal ions. nih.gov Research into the coordination complexes of this compound could lead to new catalysts, sensors, or materials with interesting magnetic or optical properties.

Radical Chemistry: Cyclic dithiocarbamates can serve as precursors for generating radicals under specific conditions. nih.gov The reactivity of radicals derived from this compound could be harnessed in novel organic transformations.

Interdisciplinary research combining computational modeling with experimental synthesis will be vital. Density Functional Theory (DFT) calculations could predict the compound's reactivity, electronic properties, and interaction with biological targets or metal centers, thereby guiding and accelerating experimental efforts in all the areas outlined above.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-1,3-thiazinane-2-thione?

- Methodology : A two-step approach is often used:

Thiourea Formation : Reacting a primary amine (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isothiocyanates under reflux conditions in ethanol to yield 1-aryl-3-(substituted phenyl)thioureas .

Cyclization : Treating the thiourea intermediate with aqueous formaldehyde and methylamine in ethanol under reflux (4–6 hours) to form the six-membered thiazinane-thione ring. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography (60% ethyl acetate/hexane eluent) .

- Key Considerations : Solvent choice (e.g., ethanol), temperature control, and stoichiometric ratios of formaldehyde/methylamine are critical for regioselectivity and yield optimization.

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of the thione (–C=S) group and methyl substituent.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, verifying the six-membered ring geometry and sulfur/nitrogen coordination .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]) and fragmentation pattern.

- Data Interpretation : Discrepancies in spectral data (e.g., unexpected coupling constants) may indicate conformational flexibility or impurities, necessitating repeated crystallizations.

Advanced Research Questions

Q. What role does this compound play in enantioselective synthesis?

- Catalytic Applications : The compound serves as a chiral scaffold in nickel-catalyzed enantioselective acetal formation. For example, [(R)-DTBM-SEGPHOS]NiCl catalyzes the reaction of N-propanoyl-1,3-thiazinane-2-thione with trimethyl orthoformate, yielding enantiomerically pure acetals. The thione group stabilizes intermediates via sulfur-metal coordination, enhancing stereocontrol .

- Post-Reaction Removal : The thiazinane-thione scaffold is cleaved under mild acidic or basic conditions to release enantiopure alcohols, esters, or amides without racemization .

Q. How does the electronic nature of this compound influence its reactivity in heterocyclic chemistry?